1-苊酚

描述

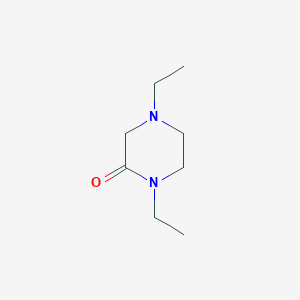

1-Acenaphthenol is a chemical compound that is derived from acenaphthene. It is an early metabolite of the oxidation of acenaphthene and has been studied for its potential applications in various fields, including organic synthesis and as a photoproduct in photochemical reactions .

Synthesis Analysis

The synthesis of 1-Acenaphthenol and related compounds has been explored in several studies. For instance, acenaphthenyl acetate and acenaphthenol have been resolved through lipase-catalyzed acylation and hydrolysis, demonstrating the potential for enzymatic approaches in the synthesis of enantiomerically pure compounds . Additionally, the synthesis of novel acenaphthene derivatives, including those with potential antitumor properties, has been reported, highlighting the versatility of acenaphthene as a starting material for the preparation of biologically active molecules .

Molecular Structure Analysis

The molecular structure of acenaphthene derivatives has been elucidated using various spectroscopic techniques, including NMR and X-ray crystallography. For example, the solid-state structure of azuleno[1,2-a]acenaphthylene, a compound related to 1-Acenaphthenol, was determined by X-ray diffraction, revealing a nearly planar structure with little bond alternation . Similarly, the molecular structures of peri-substituted acenaphthylphosphinoboranes have been reported, providing insights into the electronic characteristics and bonding interactions of these compounds .

Chemical Reactions Analysis

Acenaphthene and its derivatives undergo a variety of chemical reactions. The photolysis of acenaphthene at a silica gel/air interface leads to the formation of 1-Acenaphthenol as the principal photoproduct, with secondary photochemical conversion to 1-acenaphthenone also observed . Additionally, the electrophilic substitution and cycloaddition reactions of azuleno[1,2-a]acenaphthylene have been studied, demonstrating the reactivity of the acenaphthene moiety in different chemical contexts .

Physical and Chemical Properties Analysis

The physical and chemical properties of acenaphthene derivatives are influenced by their molecular structure and the nature of substituents. For instance, the synthesis of a new macromolecular material derived from 1,2-bis-(p-aminophenylimino)-acenaphthene has been reported, with the resulting polymer exhibiting remarkable photoconductive and semiconductive properties . The study of these properties is essential for the development of new materials with potential applications in electronics and photonics.

科学研究应用

酶促拆分和催化

1-苊酚及其衍生物已用于酶促拆分过程中,其中假单胞菌脂肪酶等酶催化水解和酰化。该过程对于制备旋光活性 1-苊酚至关重要,旋光活性 1-苊酚在过渡金属催化的有机合成中很有用。例如,1-苊酚的酯已被作为钯催化取代反应中的手性旋光活性底物进行研究 (Aribi‐Zouioueche & Fiaud, 2000)。

生物降解和环境研究

1-苊酚在环境微生物学和生物降解研究中具有重要意义。不动杆菌属 AGAT-W 菌株和鞘脂杆菌属 RTSB 菌株等微生物利用苊烯,在降解过程中将其转化为 1-苊酚。这种理解有助于阐明苊烯等污染物的同化所涉及的代谢途径,并有助于更广泛地了解生物修复过程 (Ghosal 等,2013) (Mallick,2021)。

分析化学和光谱学

该化合物一直是分析化学中关注的主题,特别是在了解多环芳烃与环糊精和其他客体分子的相互作用方面。涉及紫外-可见分光光度法和微平面色谱法的研究探讨了 1-苊酚及其衍生物在天然 β-环糊精存在下在不同温度下的保留行为,为这些化合物的溶解度和色谱行为提供了有价值的见解 (Kaleniecka 等,2020)。

生物化学和分子生物学

1-苊酚与生物分子和系统之间的相互作用已经得到研究,例如它与胆酸钠聚集体的结合动力学及其被 β-环糊精包封。这些研究阐明了 1-苊酚的分子行为、其溶解度及其与各种宿主系统的相互作用,为药物递送和分子包封等领域的进一步探索奠定了基础 (Amundson 等,2008)。

安全和危害

1-Acenaphthenol is a stable and combustible chemical substance . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use of personal protective equipment, including chemical impermeable gloves, is advised. Ensure adequate ventilation and remove all sources of ignition .

未来方向

While there is significant information available on the synthesis and properties of 1-Acenaphthenol, more research is needed to fully understand its potential applications and impacts on human health and the environment. For instance, understanding its biodegradation pathways can help in assessing its environmental fate and toxicity . Additionally, further studies on its interactions with various enzymes can provide insights into its potential uses in biotechnology and medicine.

作用机制

Target of Action

The primary targets of 1-Acenaphthenol are the enzymes involved in its metabolic pathway. These include 1-acenaphthenol dehydrogenase, salicylaldehyde dehydrogenase, and catechol 1,2-dioxygenase . These enzymes play a crucial role in the biodegradation of 1-Acenaphthenol.

Mode of Action

1-Acenaphthenol interacts with its target enzymes to undergo a series of transformations. The compound is initially hydroxylated by the enzyme acenaphthenol monooxygenase to form 1-acenaphthenol . It is then converted to 1-acenaphthenone by 1-acenaphthenol dehydrogenase .

Biochemical Pathways

The biochemical pathway of 1-Acenaphthenol involves several steps. After the initial hydroxylation and dehydrogenation, 1-acenaphthenol is transformed to catechol via acenaphthenequinone, naphthalene-1,8-dicarboxylic acid, 1-naphthoic acid, and salicylic acid . The key enzymes involved in these transformations, including 1-acenaphthenol dehydrogenase, salicylaldehyde dehydrogenase, and catechol 1,2-dioxygenase, have been detected in the cell-free extract of certain bacterial species . The final products of this pathway are intermediates of the tricarboxylic acid cycle .

Pharmacokinetics

Given its chemical structure and molecular weight (1702072 g/mol) , it can be hypothesized that it may have good bioavailability

Result of Action

The result of 1-Acenaphthenol’s action is the transformation of the compound into intermediates of the tricarboxylic acid cycle . This allows for the compound to be metabolized and used as a source of energy by certain bacterial species .

Action Environment

The action of 1-Acenaphthenol is influenced by various environmental factors. For instance, the presence of nutrients, the number and type of microorganisms present, and the nature of the compound being degraded can all affect the degradation of 1-Acenaphthenol . Additionally, factors such as bioavailability, adsorption, and mass transfer of 1-Acenaphthenol can significantly influence its degradation .

属性

IUPAC Name |

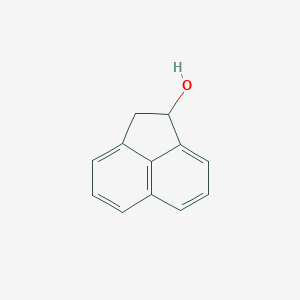

1,2-dihydroacenaphthylen-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O/c13-11-7-9-5-1-3-8-4-2-6-10(11)12(8)9/h1-6,11,13H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXUCIEHYJYRTLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

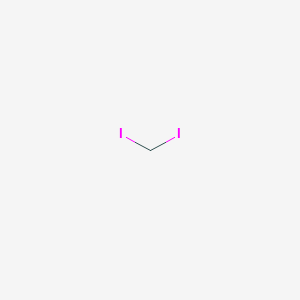

C1C(C2=CC=CC3=C2C1=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20951449 | |

| Record name | 1,2-Dihydroacenaphthylen-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20951449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Acenaphthenol | |

CAS RN |

6306-07-6, 28807-94-5 | |

| Record name | (±)-Acenaphthenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6306-07-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acenaphthene-1-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006306076 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acenaphthylenol, 1,2-dihydro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028807945 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-ACENAPHTHENOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22834 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Dihydroacenaphthylen-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20951449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Acenaphthen-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.017 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

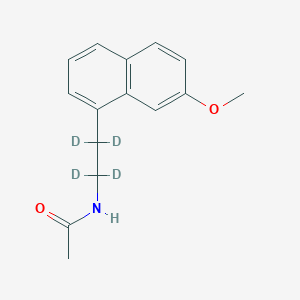

![ethyl (2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-2,6-diaminohexyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3,3-dimethylbutanoyl]amino]-4-methylpentanoate](/img/structure/B129780.png)